1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene

Heterocyclic Chemistry Chemical Library Screening Structure-Activity Relationship

1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene (CAS 305341-36-0; molecular formula C22H21N3; molecular weight 327.43 g/mol) is a heterocyclic compound belonging to the triazacyclopenta[cd]azulene class, characterized by a fused tricyclic core containing three nitrogen atoms and substituted with phenyl and p-tolyl groups at positions 1 and 4, respectively. The compound is also indexed under the IUPAC name 2-(4-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene.

Molecular Formula C22H21N3
Molecular Weight 327.431
CAS No. 305341-36-0
Cat. No. B2548393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene
CAS305341-36-0
Molecular FormulaC22H21N3
Molecular Weight327.431
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C=C(C4=C3N2CCCC4)C5=CC=CC=C5
InChIInChI=1S/C22H21N3/c1-16-10-12-18(13-11-16)21-23-25-15-20(17-7-3-2-4-8-17)19-9-5-6-14-24(21)22(19)25/h2-4,7-8,10-13,15H,5-6,9,14H2,1H3
InChIKeyWTRNWWVXPLUIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene (CAS 305341-36-0): Structural Identity and Procurement Context


1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene (CAS 305341-36-0; molecular formula C22H21N3; molecular weight 327.43 g/mol) is a heterocyclic compound belonging to the triazacyclopenta[cd]azulene class, characterized by a fused tricyclic core containing three nitrogen atoms and substituted with phenyl and p-tolyl groups at positions 1 and 4, respectively . The compound is also indexed under the IUPAC name 2-(4-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene . It is primarily offered by chemical suppliers for non-human research use only, with typical catalog purities of 95%+ . No primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data were identified for this specific compound at the time of this analysis.

Why In-Class 1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene Analogs Are Not Interchangeable


Although multiple compounds share the 1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene core, the specific substitution pattern at positions 2 and 6 critically defines molecular properties. The target compound bears a 4-methylphenyl group at position 2 and a phenyl group at position 6, while closely related analogs include 2,6-diphenyl (CAS 326015-85-4 unsubstituted parent), 2-(4-bromophenyl)-6-phenyl (CAS 326015-85-4), and 2,6-bis(4-bromophenyl) (CAS 303786-87-0) variants . In heterocyclic chemistry, the introduction of a methyl substituent on the aryl ring alters electronic distribution, lipophilicity, steric bulk, and potential hydrogen-bonding interactions, all of which can dramatically shift target-binding profiles, metabolic stability, and solubility [1]. Without experimental confirmation of these effects for the specific compound, generic substitution among in-class analogs carries an unquantifiable risk of functional divergence. The absence of publicly available head-to-head comparative data for this compound against its analogs, however, means that any procurement decision must be made with the understanding that differentiation evidence is currently limited to structural inference.

Quantitative Differentiation Evidence for 1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene (CAS 305341-36-0)


Structural Differentiation: p-Tolyl vs. Phenyl Substitution at Position 2

The target compound differs from the unsubstituted parent 2,6-diphenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene by the presence of a para-methyl group on the 2-phenyl ring, creating a p-tolyl substituent. The calculated logP for the target compound is 4.9753, with 4 H-bond acceptors, 1 H-bond donor, 7 rotatable bonds, and a polar surface area (PSA) of 75.16 Ų . In contrast, the unsubstituted 2,6-diphenyl analog has an expected lower logP and identical H-bond donor/acceptor counts but reduced steric bulk at position 2. No experimentally measured logP, solubility, or permeability data are available for either compound to enable a quantitative comparison.

Heterocyclic Chemistry Chemical Library Screening Structure-Activity Relationship

Molecular Weight Differentiation Among Triazatricyclo Analogs

The molecular weight of the target compound (327.43 g/mol) places it between the lighter 2,6-diphenyl analog (MW ~297.4 g/mol) and the heavier brominated analogs such as 2-(4-bromophenyl)-6-phenyl (MW ~376.3 g/mol) and 2,6-bis(4-bromophenyl) (MW ~471.2 g/mol) . This intermediate molecular weight, combined with the calculated logP, places the compound within favorable drug-like chemical space according to Lipinski's Rule of Five, though the logP approaches the upper limit.

Medicinal Chemistry Lead Optimization Chemical Probes

Absence of Halogen Substituents as a Differentiating Feature

Unlike the 2-(4-bromophenyl) and 2,6-bis(4-bromophenyl) analogs, the target compound contains no halogen substituents. Halogenated aromatic compounds can participate in halogen bonding, exhibit altered metabolic pathways, and may generate reactive metabolites or display toxicity related to the halogen atom [1]. The absence of bromine in the target compound eliminates these potential liabilities. However, no experimental toxicology or metabolic stability data are available for any member of this compound series to substantiate this inference.

Drug Discovery Toxicology Chemical Biology

Supplier Availability and Purity Specification

The target compound is commercially available from Chemenu (Catalog CM818076) with a stated purity of ≥95% . In contrast, the unsubstituted 2,6-diphenyl analog and several brominated analogs are listed by EvitaChem but without explicit purity specifications on their public catalog pages . For procurement decisions where a defined purity threshold is required, the target compound offers a documented minimum purity specification, whereas comparator compounds may require additional quality verification prior to use.

Chemical Procurement Screening Libraries Research Chemicals

Recommended Application Scenarios for 1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene (CAS 305341-36-0)


Chemical Library Screening for Novel Biological Targets

The compound is suitable for inclusion in diversity-oriented screening libraries where its intermediate molecular weight, balanced calculated logP, and absence of halogen substituents provide a distinct chemotype compared to halogenated or heavier analogs . Its commercial availability with a documented purity of ≥95% ensures reproducibility across screening campaigns . However, the complete absence of published biological activity data means that any hits identified will require full de novo characterization.

Synthetic Chemistry: Scaffold for Further Derivatization

The triazacyclopenta[cd]azulene core with p-tolyl and phenyl substituents offers multiple sites for further functionalization, including electrophilic aromatic substitution on the phenyl rings or modification of the tetrahydro-azepine ring . The p-tolyl methyl group provides a spectroscopic handle (¹H NMR singlet) that can facilitate reaction monitoring. The compound's catalog purity of ≥95% makes it suitable as a starting material for synthetic elaboration without the additional purification steps that may be required for analogs of unspecified purity.

Physicochemical Profiling Studies of Triazatricyclo Series

Given the availability of structurally related analogs (2,6-diphenyl, 2-(4-bromophenyl)-6-phenyl, 2,6-bis(4-bromophenyl)) from the same supplier ecosystem, the target compound can serve as a key member in a systematic series for measuring experimental logP, solubility, permeability, and metabolic stability . The p-tolyl substituent represents an intermediate steric and electronic perturbation between the unsubstituted phenyl and the electron-withdrawing bromophenyl variants, enabling structure-property relationship (SPR) mapping that can inform lead optimization programs targeting this scaffold.

Negative Control for Brominated Analog Studies

In experimental systems where brominated triazatricyclo analogs exhibit biological activity, the target compound—lacking halogen atoms—can serve as a structural control to assess whether observed effects are halogen-dependent . This application is contingent on the prior demonstration of activity for brominated analogs and requires parallel testing under identical assay conditions.

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